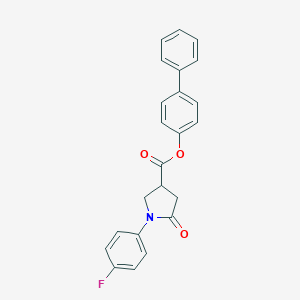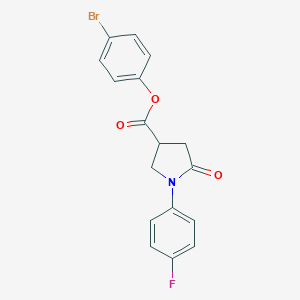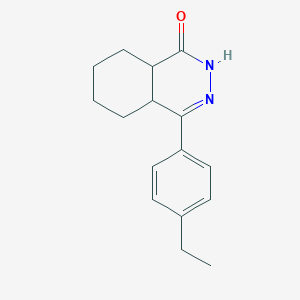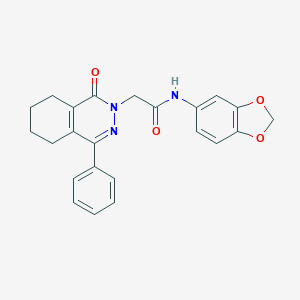
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, also known as CPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of pyrrolidine-3-carboxylates and has been found to exhibit several interesting properties that make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with the NMDA receptor. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This enhancement of the receptor activity leads to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to have several biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to modulate the activity of other neurotransmitter systems such as the dopamine and serotonin systems. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its high yield and relatively simple synthesis method. Additionally, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential as a modulator of other neurotransmitter systems such as the dopamine and serotonin systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its potential applications in other areas of research.
Conclusion
In conclusion, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, or 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, is a promising compound for scientific research due to its potential applications in the field of neuroscience. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to modulate the activity of the NMDA receptor, leading to improved synaptic plasticity and learning and memory. Additionally, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several other biochemical and physiological effects that make it a potential candidate for the treatment of various disorders. While there are some limitations to using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments, its high yield and stability make it an attractive option for researchers. Further research is needed to fully understand the potential applications of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its future directions in scientific research.
Synthesis Methods
The synthesis of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-chlorophenylacetic acid with 3-methoxyphenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with pyrrolidine-3-carboxylic acid and triethylamine to obtain the final compound. The synthesis method is relatively simple, and the yield of the product is high, making it an attractive option for researchers.
Scientific Research Applications
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit several interesting properties that make it a promising candidate for various research studies. One of the most significant applications of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is in the field of neuroscience. 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By modulating the activity of the NMDA receptor, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has the potential to be used in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Product Name |
1-(4-Chlorophenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Molecular Formula |
C21H20ClNO5 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13(20(25)14-6-8-16(22)9-7-14)28-21(26)15-10-19(24)23(12-15)17-4-3-5-18(11-17)27-2/h3-9,11,13,15H,10,12H2,1-2H3 |
InChI Key |
IFROUWJXOWKTKL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)







![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)



![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)